molecular formula C12H15NO2 B15249348 Ethyl 2-amino-4-cyclopropylbenzoate

Ethyl 2-amino-4-cyclopropylbenzoate

Cat. No.: B15249348
M. Wt: 205.25 g/mol
InChI Key: MRRVIKLNRBMXJJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a cyclopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylbenzoate typically involves the esterification of 2-amino-4-cyclopropylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-cyclopropylbenzoic acid+ethanolH2SO4ethyl 2-amino-4-cyclopropylbenzoate+water\text{2-amino-4-cyclopropylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-amino-4-cyclopropylbenzoic acid+ethanolH2​SO4​​ethyl 2-amino-4-cyclopropylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Ethyl 2-amino-4-cyclopropylbenzyl alcohol.

    Substitution: Halogenated benzoates.

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino benzoate: Similar structure but lacks the cyclopropyl group.

    Ethyl 2-amino benzoate: Similar structure but lacks the cyclopropyl group.

    Ethyl 2-amino-4-methylbenzoate: Similar structure but has a methyl group instead of a cyclopropyl group.

Uniqueness

Ethyl 2-amino-4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-amino-4-cyclopropylbenzoate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9(7-11(10)13)8-3-4-8/h5-8H,2-4,13H2,1H3

InChI Key

MRRVIKLNRBMXJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2CC2)N

Origin of Product

United States

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